4-(5-Chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one
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Overview
Description
4-(5-Chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 4-(5-Chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one is not fully understood. However, studies suggest that it acts on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that the chemical compound has various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(5-Chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and could be a potential candidate for the development of new drugs. However, one of the limitations is its relatively high cost and the difficulty in synthesizing it.
Future Directions
There are several future directions for research on 4-(5-Chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one. One of the areas of research could be the development of new drugs based on this compound. Another area of research could be the investigation of its potential use in the treatment of other conditions such as Alzheimer's disease and Parkinson's disease. Further studies could also be conducted to understand its exact mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-(5-Chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one involves the reaction of 5-chloro-2-mercaptobenzothiazole with 1-bromo-3-chloropropane and piperazine. The reaction takes place in the presence of a base such as potassium carbonate.
Scientific Research Applications
The chemical compound has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various conditions such as anxiety, depression, and schizophrenia. Studies have also shown its potential use in the treatment of cancer and inflammation.
properties
IUPAC Name |
4-(5-chloro-1,3-thiazol-2-yl)-1-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-7(2)14-4-3-13(6-9(14)15)10-12-5-8(11)16-10/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYUAAPZXUVDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1=O)C2=NC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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